3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
This compound features a polycyclic framework combining a 2,3-dihydro-1,4-benzodioxin moiety fused with a chromeno-oxazinone core. The benzodioxin ring (C₈H₈O₂) contributes electron-rich aromaticity, while the chromeno[6,7-e][1,3]oxazin-8-one system introduces rigidity and a ketone group at position 6. Substituents include a methyl group at position 10 and a propyl chain at position 6, which influence steric and electronic properties.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H23NO5/c1-3-4-15-10-21(25)29-23-14(2)22-16(9-18(15)23)12-24(13-28-22)17-5-6-19-20(11-17)27-8-7-26-19/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3 |
InChI Key |
RLKVDKHRNABDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, followed by the construction of the chromeno and oxazin rings. Common reagents used in these reactions include benzyl halides, lithium hydride, and N,N-dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodioxin derivatives .
Scientific Research Applications
Enzyme Inhibition Studies
Research has demonstrated that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory properties. For instance, studies have focused on the synthesis of sulfonamides containing benzodioxane moieties and their effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The compound's structural features suggest potential for similar enzyme inhibition studies .
Anticonvulsant Activity
The compound's structural analogs have been investigated for their anticonvulsant properties. In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives have shown promising results. The pharmacological data indicate a broad spectrum of activity across various seizure models, suggesting that compounds related to this structure could be developed as anticonvulsant agents .
Neuroprotective Effects
The benzodioxane structure is associated with neuroprotective effects. Compounds that share this framework have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one may also exhibit similar protective properties against neurodegenerative diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of compounds with similar structural characteristics. The presence of multiple functional groups allows for interactions with various biological targets involved in cancer progression. Preliminary results indicate that such compounds may inhibit tumor growth and induce apoptosis in cancer cell lines .
Photochemical Properties
The compound's unique chromeno structure may lend itself to applications in material science, particularly in photochemistry. Compounds with similar frameworks have been evaluated for their photostability and solvatochromic properties. Understanding these characteristics can lead to advancements in the development of dyes or photonic materials that are stable under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol ()
- Core Structure: Chromeno[7,8-d][1,3]benzodioxocin with a methano bridge.
- Substituents : Multiple hydroxyl groups on phenyl rings (3,4-dihydroxyphenyl and 4-hydroxyphenyl).
- Key Differences: Enhanced polarity due to hydroxyl groups, improving aqueous solubility.
- Potential Applications: Antioxidant or anti-inflammatory activity due to phenolic groups .
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one ()
- Core Structure: Pyrano[2,3-f][1,3]benzoxazin-2-one fused with benzodioxin.
- Substituents : Phenyl group at position 3.
- Key Differences: Pyrano ring replaces the chromeno system, altering π-π stacking interactions. Phenyl substituent increases lipophilicity compared to the target compound’s propyl group.
- Potential Applications: Intermediate in organic synthesis or as a scaffold for kinase inhibitors .
Tabulated Comparison
Research Findings and Implications
Substituent Effects :
- The target compound’s propyl group may enhance membrane permeability compared to the phenyl group in ’s compound, but reduce solubility relative to ’s hydroxylated analogue.
- ’s hydroxylated derivatives suggest utility in redox-related pathways, whereas the target compound’s lack of polar groups may limit such applications.
Synthetic Accessibility: ’s compound, with a pyrano-benzoxazinone core, may offer simpler synthetic routes than the target’s chromeno-oxazinone system, which requires precise fusion of multiple rings.
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodioxin moiety and a chromeno[6,7-e][1,3]oxazine core. Its molecular formula is , with a molecular weight of approximately 301.34 g/mol. The presence of multiple functional groups contributes to its potential biological activities.
Antioxidant Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of hydroxyl groups in the structure that can scavenge free radicals.
Enzyme Inhibition
Studies have shown that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating Alzheimer's disease as it increases acetylcholine levels in the brain.
- α-glucosidase : This enzyme is targeted for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Anticancer Properties
Research has indicated that certain derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
Case Study 1: Antioxidant and Antimicrobial Activity
In a study evaluating the biological activity of related benzodioxin derivatives, it was found that compounds exhibited significant antioxidant activity with IC50 values ranging from 20 to 50 µg/mL. Additionally, they showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Case Study 2: Enzyme Inhibition
A series of synthesized compounds based on the benzodioxin structure were tested for AChE inhibition. Results showed that some derivatives had IC50 values as low as 0.5 µM for AChE inhibition, indicating strong potential for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
